

Voreloxin pharmacokinetics low clearance long half-life

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Compound Focus: Voreloxin Hydrochloride

CAS No.: 175519-16-1

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Quantitative Pharmacokinetic Parameters

The table below summarizes the key PK parameters of Voreloxin from a phase I clinical trial [1].

Parameter	Value	Details
Clearance	2 L/h/m ²	Low clearance [1]
Terminal Half-Life	22 hours	Long elimination phase [1]
Volume of Distribution at Steady State (V _{ss})	50 L/m ²	Exceeds total body water, indicates tissue distribution [2]
Exposure	Dose-proportional	Increase in dose leads to proportional increase in systemic exposure (AUC) [1]

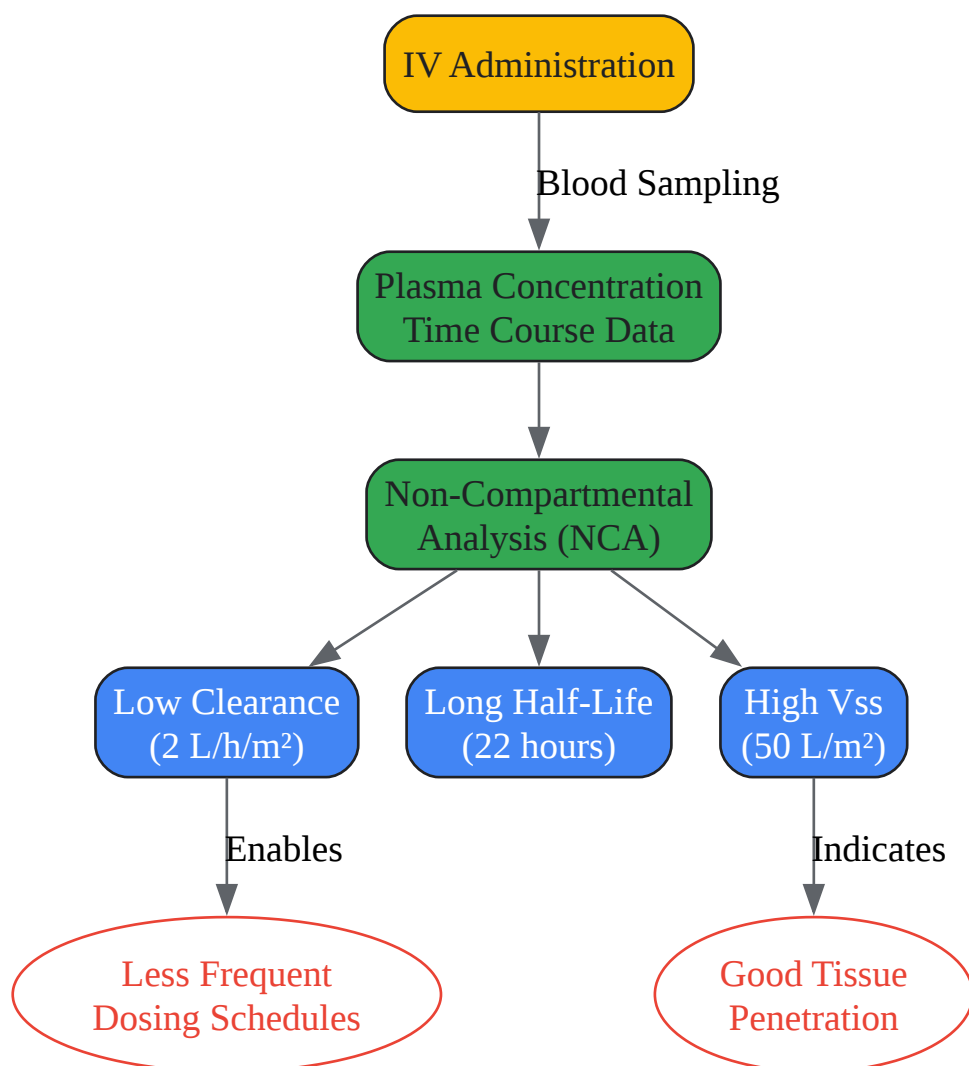
Experimental Protocol for Pharmacokinetic Assessment

The PK data in the table was generated during a Phase I dose-escalation study in patients with relapsed/refractory solid tumors [1]. The key methodological details are:

- **Study Design:** Two dosing schedules were evaluated in separate studies: voreloxin administered intravenously (IV) every 3 weeks (Study SPO-0001) and weekly for 3 weeks every 28 days (Study SPO-0002) [1].
- **Dosing:** The drug was administered as an intravenous infusion. The maximum tolerated dose (MTD) was found to be schedule-dependent, established at 48 mg/m² for heavily pre-treated patients and 60 mg/m² for minimally pre-treated patients on the every-3-week schedule [1].
- **PK Data Collection:** Blood samples were collected from patients at predetermined time points after the start of the infusion. These samples were processed to obtain plasma [1].
- **Bioanalysis:** Plasma concentrations of voreloxin were measured using a validated analytical method, likely liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is standard for quantifying small molecules in biological fluids [1].
- **PK Analysis:** The plasma concentration-time data were analyzed using non-compartmental methods to estimate the PK parameters, including clearance, half-life, and volume of distribution [1].

Visualizing Voreloxin's Pharmacokinetic Journey

The following diagram illustrates the workflow for determining these PK parameters and the compound's distribution in the body.



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Voreloxin PK profile enables favorable dosing and tissue distribution.

Key Implications for Drug Development

The distinct PK profile of voreloxin has several important implications [2]:

- **Favorable Dosing Regimens:** The long half-life supports less frequent intravenous dosing schedules, which is a potential convenience benefit in a clinical setting.
- **Effective Tissue Distribution:** The volume of distribution (50 L/m^2) that exceeds total body water suggests that voreloxin distributes well into tissues, which is crucial for reaching tumor sites.
- **Potential for Lower Toxicity:** This volume of distribution is also at least eightfold lower than that of the anthracycline daunomycin, suggesting a more limited distribution to normal tissues and a

potentially lower risk for off-target organ toxicities, such as cardiotoxicity, which is a major limitation of anthracyclines [2].

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References

1. , a first-in-class anticancer quinolone derivative, in... Voreloxin [pubmed.ncbi.nlm.nih.gov]
2. Voreloxin, a first-in-class anticancer quinolone derivative ... [pmc.ncbi.nlm.nih.gov]

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